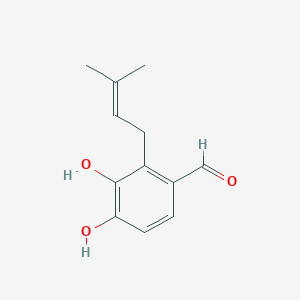
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde, also known as DMBA, is a natural compound found in various plants. It is a member of the class of compounds known as phenylpropanoids. DMBA has been studied for its potential applications in various scientific fields, including medicine, agriculture, and biotechnology. In
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been studied for its potential applications in various scientific fields, including medicine, agriculture, and biotechnology. In medicine, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a natural preservative in food and cosmetics. In agriculture, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have insecticidal and antifungal properties. It has also been studied for its potential use as a plant growth regulator. In biotechnology, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been studied for its potential use in the synthesis of various chemicals and materials.
Wirkmechanismus
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde exerts its effects through various mechanisms, including scavenging of reactive oxygen species, inhibition of inflammatory pathways, and modulation of cell signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells, which may make it a potential therapeutic agent for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has several advantages for lab experiments, including its natural origin, low toxicity, and versatility in various scientific fields. However, its low solubility in water and limited availability may be limitations for some experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde. One potential direction is the development of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde-based therapeutics for various diseases, including cancer and neurodegenerative diseases. Another potential direction is the use of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde as a natural preservative in food and cosmetics. Additionally, further research is needed to understand the mechanisms of action of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde and its potential applications in agriculture and biotechnology.
In conclusion, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde is a natural compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde in various scientific fields.
Synthesemethoden
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method of synthesis involves the use of vanillin and isoeugenol as starting materials. The reaction is catalyzed by an enzyme called vanillin synthase, which converts the starting materials into 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde.
Eigenschaften
CAS-Nummer |
157027-24-2 |
|---|---|
Produktname |
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde |
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3,4-dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-5-10-9(7-13)4-6-11(14)12(10)15/h3-4,6-7,14-15H,5H2,1-2H3 |
InChI-Schlüssel |
ZKLYMLFAUVXDNW-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C=O)C |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C=O)C |
Synonyme |
Benzaldehyde, 3,4-dihydroxy-2-(3-methyl-2-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



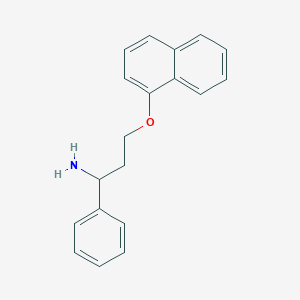
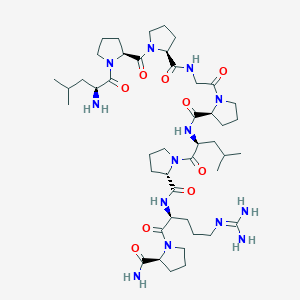
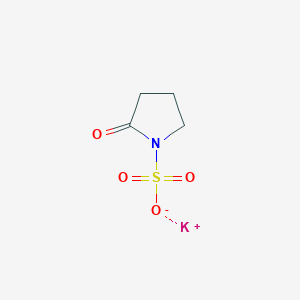

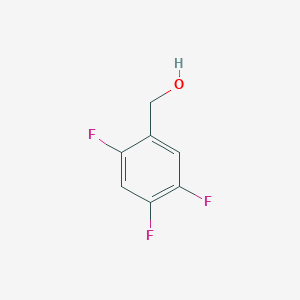
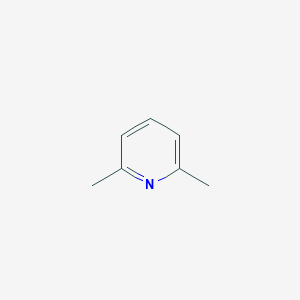
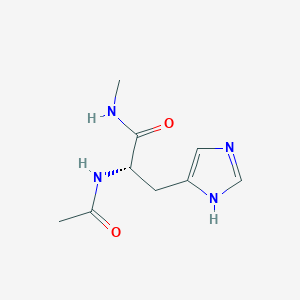
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)

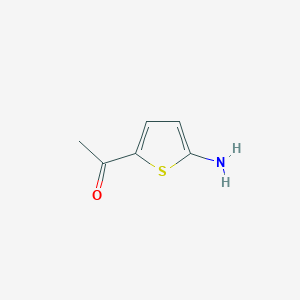

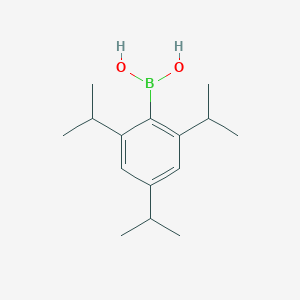
![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)